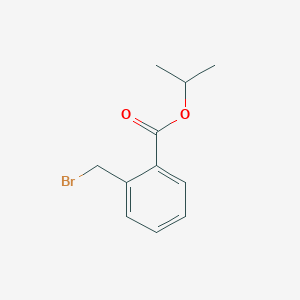

Propan-2-yl 2-(bromomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAZFGLFYSYQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559057 | |

| Record name | Propan-2-yl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28188-37-6 | |

| Record name | Propan-2-yl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Esterification-Based Approaches

Esterification-based methods are a direct and common route for synthesizing benzoate (B1203000) esters. These can involve either forming the ester from the corresponding carboxylic acid and alcohol or modifying an existing ester molecule.

A primary and straightforward method for synthesizing Propan-2-yl 2-(bromomethyl)benzoate is the direct esterification of 2-(bromomethyl)benzoic acid with propan-2-ol. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com

The efficiency of the esterification reaction is highly dependent on the catalytic system used. Concentrated sulfuric acid is a commonly employed catalyst for this process. youtube.com The acid serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. youtube.com The reaction is an equilibrium process, and optimization involves using an excess of one reactant, typically the alcohol, and removing the water formed as a byproduct to drive the reaction towards the ester product. youtube.comyoutube.com

Table 1: Catalytic System for Direct Esterification

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type |

|---|

This table summarizes the key components for the direct esterification synthesis of this compound.

The esterification reaction is typically carried out under reflux conditions to maintain a constant reaction temperature and prevent the loss of volatile reactants and products. youtube.com Heating the reaction mixture ensures a sufficient rate of reaction to reach equilibrium in a reasonable timeframe. youtube.com

Upon completion of the reaction, the crude product mixture contains the desired ester, unreacted starting materials, the acid catalyst, and water. Purification is essential to isolate the this compound. Common purification strategies include:

Neutralization: Washing the mixture with a weak base, such as a sodium bicarbonate solution, to remove the acidic catalyst and any unreacted carboxylic acid.

Extraction: Using an organic solvent to extract the ester from the aqueous layer.

Drying: Removing residual water from the organic extract using a drying agent like anhydrous magnesium sulfate. chemicalbook.com

Purification: Final purification is often achieved through distillation or recrystallization to obtain the pure ester.

An alternative to direct esterification is the bromomethylation of a pre-existing benzoate ester. This approach is particularly useful when the corresponding methyl-substituted benzoate is more readily available than the bromomethylated carboxylic acid. This method involves the radical bromination of the methyl group on the benzene (B151609) ring.

A common reagent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.comchemicalbook.com The reaction is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux. chemicalbook.comchemicalbook.com For example, ethyl 2-(bromomethyl)benzoate can be synthesized from ethyl 2-toluate by heating it with NBS and a catalytic amount of benzoyl peroxide. chemicalbook.com After the reaction, the succinimide (B58015) byproduct is filtered off, and the final product is purified. chemicalbook.com

Table 2: Typical Conditions for Bromomethylation of Benzoate Esters

| Substrate | Brominating Agent | Initiator | Solvent | Outcome |

|---|---|---|---|---|

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Methyl 4-bromo-2-(bromomethyl)benzoate chemicalbook.com |

| Ethyl 2-toluate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Ethyl 2-(bromomethyl)benzoate chemicalbook.com |

This table illustrates common reagents and conditions for the synthesis of bromomethyl benzoates via bromomethylation.

Direct Esterification of 2-(bromomethyl)benzoic Acid with Propan-2-ol

Advanced Synthetic Pathways to Related Bromomethyl Benzoates

Beyond the direct methods, more complex synthetic routes can be employed, especially for creating analogues or when specific precursors are more accessible.

Advanced strategies may involve multi-step syntheses starting from precursors with other functional groups at the benzylic position. A notable example is the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester, a related compound, starting from 2-formyl benzoic acid methyl ester. google.com This process involves:

A Wittig-type reaction with methyl triphenylphosphine (B44618) hydroiodide to convert the aldehyde group into a vinyl group, yielding 2-vinyl benzoic acid methyl ester. google.com

Hydroboration-oxidation of the vinyl group to create a primary alcohol, resulting in 2-(2-hydroxyethyl)benzoic acid methyl ester. google.com

Conversion of the hydroxyl group to a bromide using triphenylphosphine and carbon tetrabromide to yield the final product. google.com

This pathway demonstrates how a functional group on the benzyl (B1604629) moiety (in this case, an aldehyde) can be chemically manipulated through several steps to introduce the desired bromoalkyl group. google.com

Use of Specific Brominating Agents (e.g., N-Bromosuccinimide)

The conversion of the precursor, propan-2-yl 2-methylbenzoate (B1238997), to the final product is effectively achieved through a free-radical bromination reaction known as the Wohl-Ziegler reaction. thermofisher.com This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. thermofisher.comchem-station.com

The reaction proceeds by the homolytic cleavage of the N-Br bond in NBS, initiated by light (UV irradiation) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). thermofisher.comorganic-chemistry.org The resulting bromine radical selectively abstracts a hydrogen atom from the methyl group at the benzylic position of the ester. This position is favored due to the resonance stabilization of the resulting benzyl radical. organic-chemistry.org The benzyl radical then reacts with a molecule of NBS or Br₂ (present in low concentrations) to form the desired this compound and a succinimidyl radical, which continues the chain reaction. chem-station.com

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for this reaction due to its inertness and the convenient insolubility of the succinimide byproduct, which signals reaction completion. wikipedia.org However, due to its toxicity and environmental impact (ozone depletion), CCl₄ has been largely replaced by alternative solvents. wikipedia.org Acetonitrile and trifluorotoluene have been identified as effective replacements. organic-chemistry.orgwikipedia.org Studies have also shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to CCl₄, offering cleaner, faster, and higher-yielding reactions.

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Substrate | The starting material for the bromination. | Propan-2-yl 2-methylbenzoate | reactory.app |

| Brominating Agent | Source of bromine for the radical reaction. | N-Bromosuccinimide (NBS) | thermofisher.comchem-station.com |

| Initiator | Initiates the free-radical chain reaction. | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), UV light | organic-chemistry.orgresearchgate.net |

| Solvent | The medium for the reaction. Must be inert to radical conditions. | Carbon tetrachloride (historical), Acetonitrile, 1,2-Dichlorobenzene, Trifluorotoluene | organic-chemistry.orgwikipedia.org |

| Reaction Control | Maintaining a low concentration of Br₂ is crucial to prevent side reactions like addition to the aromatic ring. NBS provides a slow, controlled release of Br₂. | Using NBS ensures a low steady-state concentration of Br₂ and HBr. | chem-station.comorganic-chemistry.org |

Multi-Step Conversions from Aldehyde Precursors

An alternative synthetic strategy begins with an aldehyde precursor, such as 2-formylbenzoic acid. This multi-step approach offers flexibility but involves more transformations. A plausible sequence is outlined below:

Esterification: The first step involves the standard esterification of 2-formylbenzoic acid with propan-2-ol to yield propan-2-yl 2-formylbenzoate (B1231588). This is typically catalyzed by a strong acid.

Reduction: The aldehyde functional group of propan-2-yl 2-formylbenzoate is then selectively reduced to a primary alcohol, yielding propan-2-yl 2-(hydroxymethyl)benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which is mild enough not to reduce the ester group. The reaction temperature must be carefully controlled to prevent over-reduction. researchgate.net

Bromination of Alcohol: The final step is the conversion of the hydroxymethyl group to the target bromomethyl group. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a transformation known as the Appel reaction. A patent for a similar compound, 2-(2-bromoethyl)benzoic acid methyl ester, utilizes triphenylphosphine and carbon tetrabromide for this type of conversion. google.com

| Step | Transformation | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Esterification | 2-Formylbenzoic acid, Propan-2-ol, H₂SO₄ (cat.) | Propan-2-yl 2-formylbenzoate | - |

| 2 | Aldehyde Reduction | Sodium borohydride (NaBH₄), Methanol | Propan-2-yl 2-(hydroxymethyl)benzoate | researchgate.net |

| 3 | Alcohol Bromination | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | This compound | google.com |

Industrial Scale Synthesis Considerations

Scaling the synthesis of this compound from the laboratory to an industrial level introduces several critical considerations. The primary route via Wohl-Ziegler bromination is generally amenable to scale-up. researchgate.net

Key considerations include:

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromomethyl group attached to the benzene (B151609) ring makes propan-2-yl 2-(bromomethyl)benzoate susceptible to nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity, making it a good leaving group.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound is expected to react readily with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion.

Amines: Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. This reaction is a standard method for the N-alkylation of amines.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and are expected to react efficiently with this compound to yield thioethers. nih.gov

Alkoxides: Alkoxides, such as sodium ethoxide or potassium tert-butoxide, will react to form ethers.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Diethylamine | Propan-2-yl 2-((diethylamino)methyl)benzoate |

| Thiol | Ethanethiol | Propan-2-yl 2-((ethylthio)methyl)benzoate |

| Alkoxide | Sodium methoxide | Propan-2-yl 2-(methoxymethyl)benzoate |

Solvent Effects and Temperature Dependence in Nucleophilic Displacements

The rate and outcome of nucleophilic substitution reactions are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Effects: For S_N2 reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. researchgate.net In contrast, protic solvents like ethanol (B145695) or water can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. The solvation of the transition state in dipolar aprotic solvents is greater than in protic solvents, leading to a lower activation enthalpy. researchgate.net

Temperature Dependence: Increasing the temperature of a reaction generally increases the reaction rate for both substitution and elimination reactions. masterorganicchemistry.com However, higher temperatures tend to favor elimination reactions over substitution reactions. masterorganicchemistry.com This is because elimination reactions typically have a higher activation energy than substitution reactions. Therefore, to favor the substitution product, it is often necessary to conduct the reaction at a lower temperature. masterorganicchemistry.com

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. acsgcipr.org This is particularly useful for reactions involving an organic substrate like this compound and an inorganic nucleophile.

In a typical PTC setup for an alkylation reaction, the organic substrate is dissolved in a non-polar organic solvent, and the nucleophile is dissolved in an aqueous solution. mdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is added to facilitate the transfer of the nucleophilic anion from the aqueous phase to the organic phase. nih.govmdpi.com The catalyst's cation pairs with the nucleophilic anion, and the resulting ion pair is soluble in the organic phase, where it can react with the substrate. acsgcipr.org

The use of PTC offers several advantages, including milder reaction conditions, the use of less expensive and more environmentally friendly solvents and bases, and applicability to a wide range of substrates. acsgcipr.orgnih.gov For instance, the alkylation of hydantoins using benzyl (B1604629) halides has been successfully achieved with high yields under PTC conditions. nih.gov However, it's important to note that certain leaving groups, like iodide, can "poison" the catalyst by forming a strong pair with the quaternary ammonium cation, thereby hindering the transfer of the desired nucleophile. acsgcipr.org

Halogen Exchange Reactions (e.g., Fluorination)

The bromine atom in this compound can be replaced by another halogen, such as fluorine, through a halogen exchange reaction. These reactions are valuable for the synthesis of fluorinated organic compounds.

A common method for fluorination involves the use of a fluoride (B91410) salt, such as potassium fluoride, in a polar aprotic solvent. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst. Another approach is the use of reagents like Selectfluor™, which can provide a source of electrophilic fluorine for the fluorination of various organic substrates. nih.govrsc.org Boron-based reagents have also been explored for mediating halogen exchange reactions. nsf.gov

Oxidation Reactions

The bromomethyl group of this compound can be oxidized to a more highly oxidized functional group.

Conversion to Carboxylic Acids

The bromomethyl group can be oxidized to a carboxylic acid. One common method for this transformation is the reaction with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or nitric acid. A more direct and environmentally friendly method involves the use of 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent, which allows for the oxidation of benzyl bromides to the corresponding benzoic acids without the need for organic solvents. organic-chemistry.org The reaction likely proceeds through the initial hydrolysis of the benzyl bromide to the corresponding alcohol, which is then further oxidized to the carboxylic acid. organic-chemistry.orgorganic-chemistry.orggoogle.com

Reduction Reactions

The presence of both a reducible ester and a carbon-halogen bond allows for various reduction strategies, including the complete reduction of the ester to an alcohol or selective reductions targeting one functional group over the other.

Esters are considered highly oxidized functional groups and require strong reducing agents for their conversion to primary alcohols. youtube.com Lithium aluminum hydride (LiAlH₄) is a potent reagent commonly used for this transformation, typically in an aprotic solvent like ether, followed by an acidic workup to protonate the resulting alkoxide. youtube.com The general mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group to form an aldehyde, which is immediately reduced further by another equivalent of the hydride to the primary alcohol.

For this compound, this reaction would be expected to yield (2-(bromomethyl)phenyl)methanol. A similar compound, methyl 4-(bromomethyl)benzoate (B8499459), has been shown to undergo this type of reduction to produce [4-(bromomethyl)phenyl]methanol. escholarship.org

Table 1: General Ester Reduction

| Starting Material | Reagent(s) | Product |

|---|

Achieving chemoselectivity in the reduction of a bifunctional compound like this compound is a significant synthetic challenge. The use of mixed or binary hydride systems has emerged as a powerful strategy to selectively reduce one functional group in the presence of another. escholarship.org

Research on the closely related compound, methyl 4-(bromomethyl)benzoate, demonstrates the utility of this approach. By manipulating a binary hydride system, different products can be obtained from a single starting material without the need for protecting groups. escholarship.org For instance:

Using a system of dichloroindium hydride (HInCl₂) and diisobutylaluminum hydride (DIBAL-H), it is possible to selectively reduce the ester group, yielding [4-(bromomethyl)phenyl]methanol. escholarship.org

Conversely, using HInCl₂ alone can selectively reduce the carbon-halogen bond, generating methyl 4-methylbenzoate. escholarship.org

A tandem reduction of both functional groups can be achieved using a binary system of HInCl₂ and borane-tetrahydrofuran (B86392) (BH₃:THF), resulting in para-tolylmethanol. escholarship.org

These selective transformations highlight the ability to fine-tune the reactivity of hydride reagents to achieve specific synthetic outcomes.

Table 2: Selective Reductions of Methyl 4-(bromomethyl)benzoate

| Reagent System | Reduced Functional Group(s) | Product | Reference |

|---|---|---|---|

| HInCl₂ / DIBAL-H | Ester | [4-(bromomethyl)phenyl]methanol | escholarship.org |

| HInCl₂ | Bromomethyl | Methyl 4-methylbenzoate | escholarship.org |

Cyclization and Ring-Forming Reactions

The ortho-disposed bromomethyl and ester functionalities on the benzene ring make this compound an ideal substrate for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems.

The compound is primed for intramolecular cyclization due to the proximity of the electrophilic benzylic bromide and the nucleophilic carbonyl oxygen of the ester. This arrangement can facilitate an intramolecular S_N2 reaction. The carbonyl oxygen can act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide ion. This process would lead to the formation of a five-membered ring, specifically a substituted 3-isopropoxyisobenzofuran-1(3H)-one. Subsequent hydrolysis of this intermediate would yield the corresponding phthalide (B148349) (isobenzofuran-1(3H)-one). This type of cyclization is a common strategy for synthesizing lactones from ortho-substituted benzoic acid derivatives.

For example, this compound could serve as a precursor for the synthesis of larger heterocyclic rings. Reaction with a dinucleophile such as o-phenylenediamine (B120857) could lead to the formation of a seven-membered ring system. In this hypothetical pathway, one of the amine groups would first displace the bromide. The second amine could then react with the ester carbonyl (potentially after activation or under forcing conditions) in an intramolecular condensation cyclization, ultimately forming a dibenzodiazepine derivative, a core structure found in many pharmacologically active compounds. Similar strategies involving the reaction of 2-aminobenzonitriles with organometallic reagents followed by quenching with electrophiles have been used to create various benzofused nitrogen heterocycles. rsc.org

Macrocyclic and Cage Compound Formation

This compound is a bifunctional molecule well-suited for the construction of complex molecular architectures such as macrocycles and cage compounds. Its utility stems from the presence of two distinct reactive sites: the highly reactive benzylic bromide at the ortho position and the isopropyl ester group. The bromomethyl group serves as a potent electrophile for substitution reactions, while the ester functionality provides a handle for further transformations, such as hydrolysis followed by amidation or esterification, to complete a cyclic structure.

The primary mechanism for initiating macrocyclization involves the reaction of the benzylic bromide with a dinucleophile. The benzylic carbon is highly susceptible to nucleophilic attack due to the stabilizing effect of the adjacent benzene ring on the transition state of both SN1 and SN2 reactions. In a typical macrocyclization reaction, a long-chain molecule containing two nucleophilic groups (e.g., a diamine, diol, or dithiol) is reacted with this compound under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For example, reaction with a diamine would proceed via nucleophilic substitution, where each amine group displaces the bromide from a separate molecule of the benzoate (B1203000) or, more complexly, both ends of a single flexible dinucleophile could react with two molecules of the benzoate to form a larger macrocyclic structure. The ortho-disposition of the reactive groups can be exploited to create rigid cyclic structures with specific cavity sizes. While specific literature on this compound in this context is sparse, the use of related structures, such as 4-(bromomethyl)benzoic acid, as capping groups in the solid-phase synthesis of macrocycles for chemoproteomic applications has been documented. nih.gov However, these studies also note that the (bromomethyl)benzoate moiety can lead to the formation of significant side products, indicating a high but sometimes indiscriminate reactivity that must be carefully controlled. nih.gov

A proposed pathway for the formation of a simple macrocycle using a diamine is detailed below:

Step 1: First Substitution: One amine group of the dinucleophile attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a C-N bond.

Step 2: Second Substitution: The second amine group of the now-tethered nucleophile reacts with a second molecule of the benzoate, forming a larger, open-chain intermediate.

Step 3: Cyclization: The final ring closure can be achieved through various strategies, often involving the hydrolysis of the isopropyl ester groups to carboxylic acids, followed by an intramolecular amidation reaction to form the final macrocyclic diamide.

The table below summarizes a hypothetical reaction for macrocycle formation.

| Feature | Description |

| Reactants | This compound, 1,n-Alkanediamine |

| Reaction Type | Nucleophilic Substitution followed by Amidation |

| Key Intermediate | Linear di-substituted diamine |

| Final Product | Dibenzo-diazamacrocycle |

| Driving Force | High dilution principle, formation of stable amide bonds |

Comparative Reactivity and Selectivity Studies

The reactivity of this compound is primarily dictated by the benzylic bromide group, which is known for its high reactivity in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the benzene ring to stabilize the transition state. In an SN1 pathway, the resulting benzylic carbocation is significantly stabilized through resonance, with the positive charge delocalized over the aromatic ring. pearson.com In an SN2 pathway, the p-orbitals of the phenyl ring overlap with the reacting orbital at the benzylic carbon, lowering the energy of the transition state.

A critical feature influencing the reactivity of this compound is the presence of the isopropyl benzoate group at the ortho position. Generally, ortho-substituted benzyl halides are less reactive than their para-isomers due to steric hindrance, which impedes the approach of the nucleophile. nih.gov However, studies on the analogous compound, methyl 2-(bromomethyl)benzoate (o-carbomethoxybenzyl bromide), have shown it to undergo solvolysis many times faster than its para-isomer. nih.gov This pronounced rate enhancement is ascribed to intramolecular nucleophilic assistance from the carbonyl oxygen of the ortho-ester group, a phenomenon known as anchimeric assistance. The carbonyl oxygen can attack the benzylic carbon internally to form a five-membered ring intermediate, which then readily reacts with a nucleophile. This intramolecular pathway provides a lower energy route for the reaction compared to direct intermolecular substitution.

Compared to unsubstituted benzyl bromide, this compound is expected to be significantly more reactive towards nucleophiles in polar, protic solvents where the anchimeric assistance mechanism is most effective. The selectivity of the compound is also noteworthy; the benzylic bromide is a soft electrophile and will react preferentially with soft nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.

The following table provides a qualitative comparison of the reactivity of this compound with related compounds.

| Compound | Relative Reactivity (Solvolysis) | Key Influencing Factors |

| This compound | Very High | Anchimeric assistance from ortho-ester; resonance stabilization. |

| Methyl 2-(bromomethyl)benzoate | Very High | Strong anchimeric assistance from ortho-ester; minimal steric hindrance. nih.gov |

| Benzyl Bromide | Moderate | Resonance stabilization of carbocation/transition state. quora.com |

| Propan-2-yl 4-(bromomethyl)benzoate | Low to Moderate | No anchimeric assistance; electron-withdrawing nature of the ester group deactivates the ring slightly for SN1. |

| o-Nitrobenzyl Bromide | Moderate | Strong electron-withdrawing effect of nitro group destabilizes carbocation; potential for intramolecular assistance is debated. nih.gov |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for propan-2-yl 2-(bromomethyl)benzoate involves nucleophilic substitution at the benzylic carbon. Due to the nature of the substrate—a primary benzylic halide—both unimolecular (SN1) and bimolecular (SN2) mechanisms are plausible and can be competitive, depending on the reaction conditions such as the nucleophile, solvent, and temperature. ncert.nic.in

SN1 Pathway: This pathway proceeds through a two-step mechanism. The initial, rate-determining step is the cleavage of the carbon-bromine bond to form a resonance-stabilized benzylic carbocation intermediate. ncert.nic.inquora.com The positive charge is delocalized into the aromatic ring, which significantly stabilizes the intermediate. youtube.com In the second step, a nucleophile attacks the carbocation to form the substitution product. Given that the carbocation is planar, this pathway can lead to a racemic mixture if the carbon were chiral.

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. ncert.nic.inyoutube.com This pathway is sensitive to steric hindrance. masterorganicchemistry.com For primary benzylic halides, the SN2 pathway is often favored, especially with strong nucleophiles in aprotic solvents.

Neighboring Group Participation (NGP): A significant feature in the reactivity of ortho-substituted benzyl (B1604629) halides is the potential for neighboring group participation. wikipedia.org The ortho-ester group in this compound can act as an internal nucleophile. The carbonyl oxygen's lone pair can attack the electrophilic benzylic carbon, displacing the bromide and forming a cyclic five-membered dioxolenium ion intermediate. researchgate.net This anchimeric assistance can accelerate the rate of reaction. wikipedia.org Subsequent attack by an external nucleophile on this intermediate will yield the final product. This participation can have profound effects on the stereochemical outcome of the reaction. researchgate.net

The hydrolysis of related benzoate (B1203000) esters has been shown to proceed through the formation of tetrahedral intermediates. libretexts.orgrsc.org While this primarily concerns reactions at the ester carbonyl, the electronic influence of such processes can modulate the reactivity at the bromomethyl group.

Role of the Bromomethyl Group as an Electrophilic Component

The bromomethyl group (—CH₂Br) is the primary electrophilic site in this compound for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electron-deficient due to the high electronegativity of the attached bromine atom, which polarizes the C-Br bond. This polarization creates a partial positive charge on the carbon, making it susceptible to attack by electron-rich species (nucleophiles).

The efficacy of the bromomethyl group as an electrophile is enhanced by its benzylic position. The adjacent benzene (B151609) ring stabilizes the transition states of both SN1 and SN2 reactions.

In an SN1 reaction, the stability of the resulting benzylic carbocation greatly facilitates the departure of the bromide ion. ncert.nic.in

In an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital-like transition state, lowering its energy and thus increasing the reaction rate. youtube.com

Common nucleophiles that react with the electrophilic bromomethyl group include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The reaction with water leads to the corresponding alcohol, while reaction with cyanide would yield a nitrile.

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome and rate of reactions involving this compound are significantly influenced by both electronic and steric factors originating from the substituents on the benzene ring and the ester group.

Electronic Effects: The ester group at the ortho position is an electron-withdrawing group (EWG) through both induction and resonance. This has a dual effect:

It can destabilize the benzylic carbocation intermediate of an SN1 pathway by withdrawing electron density from the ring, which would otherwise help delocalize the positive charge. This effect would slow down an SN1 reaction.

Conversely, the electron-withdrawing nature can make the benzylic carbon slightly more electrophilic, potentially favoring an SN2 attack.

Studies on related systems have shown that the nature of the ester group can influence stereoselectivity through neighboring group participation. A less electron-donating ester group can lead to a more reactive dioxolenium ion, favoring the formation of trans products in nucleophilic substitutions on furanosyl acetals. researchgate.net

Steric Effects: The ortho position of the bulky isopropyl benzoate group introduces significant steric hindrance around the bromomethyl reaction center. masterorganicchemistry.comlibretexts.org This steric bulk can impede the backside attack required for an SN2 mechanism, thereby slowing down the reaction rate compared to its para-substituted isomer, methyl 4-(bromomethyl)benzoate (B8499459). The larger the nucleophile, the more pronounced this steric hindrance will be. For very bulky nucleophiles, the SN2 pathway might be completely inhibited, potentially favoring an SN1 mechanism if conditions allow for carbocation formation.

The table below summarizes the expected influence of these factors on the two primary nucleophilic substitution pathways.

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Rationale |

| Electronic (Ortho-Ester) | Rate decrease | Rate increase (at carbon) | The EWG destabilizes the carbocation but increases the electrophilicity of the benzylic carbon. |

| Steric (Ortho-Ester) | Minimal direct effect | Rate decrease | The bulky group hinders the required backside attack of the nucleophile. |

| Electronic (Benzyl Ring) | Rate increase (stabilizes carbocation) | Rate increase (stabilizes transition state) | The π-system of the benzene ring provides resonance stabilization. youtube.com |

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic Aspects: The rate of nucleophilic substitution is dependent on the mechanism.

For an SN1 reaction , the rate law would be first-order, depending only on the concentration of the substrate: Rate = k[R-Br]. ncert.nic.in The stability of the benzylic carbocation is the determining factor.

For an SN2 reaction , the rate law would be second-order, depending on the concentrations of both the substrate and the nucleophile: Rate = k[R-Br][Nu⁻]. ncert.nic.in Steric hindrance and nucleophile strength are key.

Kinetic studies on the hydrolysis of related benzoate esters have shown that the reaction is often subject to catalysis and that the rate-limiting step can be the formation of a tetrahedral intermediate upon nucleophilic attack on the carbonyl carbon. rsc.org For example, the cyclization of ethyl 2-(aminosulfonyl)benzoate follows pseudo-first-order kinetics and is pH-dependent. nih.gov While these reactions concern the ester group, they highlight the complex kinetic profiles that can be expected.

Thermodynamic Aspects: The thermodynamics of the C-Br bond cleavage are a crucial aspect. The bond dissociation energy for the C-Br bond in the parent benzyl bromide has been determined to be approximately 50.5 ± 2 kcal/mol. aip.org This value provides a baseline for the energy required to homolytically cleave the C-Br bond. In heterolytic cleavage, as in an SN1 reaction, solvation energies play a significant role in stabilizing the resulting ions.

The hydrolysis of benzoyl halides is an exothermic process. For instance, the enthalpy of hydrolysis for benzoyl bromide in the liquid phase is -113.1 kJ/mol. nist.gov While this pertains to the acyl bromide, it indicates the thermodynamic favorability of replacing the bromine with a hydroxyl group.

The following table presents thermodynamic data for reactions involving a related compound, benzoyl bromide.

| Reaction | Enthalpy of Reaction (ΔrH°) | Conditions | Reference |

| Benzoyl bromide + Water → Benzoic acid + HBr | -113.1 kJ/mol | Liquid phase | nist.gov |

| Benzoyl bromide + Aniline → Benzamide, N-phenyl- + HBr | -162 ± 0.8 kJ/mol | Liquid phase; Benzene | nist.gov |

This data is for Benzoyl bromide and serves as an analogue for understanding the energetics of similar transformations.

Stereochemical Considerations in Synthetic Routes

Currently, there is a lack of specific research in the available literature concerning the stereochemical aspects of the synthesis of this compound itself, as it is an achiral molecule.

However, stereochemistry becomes a critical consideration when this compound reacts with chiral nucleophiles or when it is used to modify chiral substrates. Furthermore, if reactions were to occur at a chiral center adjacent to the reacting group, the stereochemical outcome would be highly dependent on the reaction mechanism.

An SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. This is due to the backside attack of the nucleophile. youtube.com

An SN1 reaction , proceeding through a planar carbocation intermediate, would typically lead to racemization, as the nucleophile can attack from either face of the plane with roughly equal probability. youtube.com

In the context of synthesizing derivatives from this compound, controlling the stereochemistry would be paramount if the target molecule has biological activity that is stereospecific. For example, in the synthesis of steroid derivatives, neighboring group participation has been exploited to achieve stereoselective outcomes. nih.govresearchgate.net

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's structure. For Propan-2-yl 2-(bromomethyl)benzoate, ¹H NMR and ¹³C NMR are fundamental in identifying the different proton and carbon environments within the molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

While experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining closely related analogs such as Methyl 2-(bromomethyl)benzoate, Ethyl 2-(bromomethyl)benzoate, and Isopropyl benzoate (B1203000). capotchem.comlibretexts.org

Proton (¹H NMR) Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group, the aromatic ring protons, and the benzylic protons of the bromomethyl group.

Isopropyl Group: This group will produce two signals. A doublet for the six equivalent methyl (CH₃) protons, resulting from coupling to the single methine (CH) proton. This signal is anticipated around δ 1.4 ppm. The methine proton will appear as a septet (or multiplet) due to coupling with the six methyl protons, expected further downfield around δ 5.2 ppm due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons: The four protons on the benzene (B151609) ring are in different chemical environments and will likely appear as a complex multiplet in the region of δ 7.3-8.0 ppm. Based on data for methyl 2-(bromomethyl)benzoate, the proton adjacent to the ester group (H6) is expected to be the most downfield, around δ 7.97 ppm. capotchem.com

Bromomethyl Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is expected around δ 4.9-5.0 ppm due to the deshielding effects of both the bromine atom and the benzene ring. capotchem.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~6.3 |

| Isopropyl -CH | ~5.2 | Septet | ~6.3 |

| Aromatic H | ~7.3-8.0 | Multiplet | - |

| Benzylic -CH₂Br | ~4.9 | Singlet | - |

Carbon (¹³C NMR) Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected.

Isopropyl Group: The two equivalent methyl carbons (CH₃) will produce a single signal at high field, expected around δ 22 ppm. The methine carbon (-CH) will be further downfield, around δ 69 ppm, due to the attachment to the oxygen atom. missouri.edu

Aromatic Carbons: The six carbons of the benzene ring will give rise to six different signals in the range of δ 127-135 ppm. The carbon attached to the bromomethyl group and the carbon of the ester group will have distinct chemical shifts. The quaternary carbon of the ester group (C=O) will be the most downfield signal in this region.

Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) is expected to appear around δ 30-35 ppm.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most deshielded carbon in the molecule, with a characteristic chemical shift in the region of δ 165-167 ppm. missouri.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~69 |

| Aromatic C | ~127-135 |

| Benzylic -CH₂Br | ~32 |

| Carbonyl C=O | ~166 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular "fingerprint".

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its main functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of an ester carbonyl group. libretexts.org

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the region of 1300-1000 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

Aliphatic C-H Stretches: The C-H stretching vibrations of the isopropyl and bromomethyl groups are expected just below 3000 cm⁻¹.

C-Br Stretch: The stretching vibration of the carbon-bromine bond in the benzylic position is expected to give a moderately strong absorption in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com

FTIR and FT-Raman Spectral Analysis

FTIR (Fourier-Transform Infrared) Spectroscopy:

An FTIR spectrum would provide a detailed map of the functional groups present. The most prominent peak would be the carbonyl stretch, confirming the presence of the ester. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the C-Br stretch, which would be unique to this molecule.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2980 | Medium |

| Ester C=O Stretch | ~1720 | Strong, Sharp |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Weak |

| C-O Stretch | ~1100-1300 | Strong |

| C-Br Stretch | ~515-690 | Medium-Strong |

FT-Raman Spectroscopy:

FT-Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, an FT-Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations and the C-C bonds of the isopropyl group. The C=O stretch would be present but likely weaker than in the IR spectrum. The C-Br stretch would also be observable. This technique can be particularly useful for analyzing the skeletal vibrations of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be characterized by a molecular ion peak and several key fragment ions.

A prominent fragmentation pattern for benzoate esters involves the cleavage of the ester group. acs.org For this compound, this would likely lead to the formation of a benzoyl cation derivative. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would result in distinctive double peaks for bromine-containing fragments.

Predicted Fragmentation of this compound:

| Ion | Structure | Fragmentation Pathway |

| [C₁₁H₁₃BrO₂]⁺• | Molecular Ion | Ionization of the parent molecule. |

| [C₈H₆BrO]⁺ | 2-(bromomethyl)benzoyl cation | Loss of the isopropyl group. |

| [C₇H₄Br]⁺ | Bromophenyl cation | Loss of CO from the benzoyl cation. |

| [C₃H₇]⁺ | Isopropyl cation | Cleavage of the ester bond. |

This table represents predicted fragmentation patterns and is not based on experimentally recorded data for this compound.

In the mass spectrum of the related compound 2-(bromomethyl)benzoic acid, prominent peaks are observed at m/z values of 135, 134, and 133. nih.gov The mass spectrum of propan-2-ol, a substructure of the target molecule, shows a highly unstable molecular ion and a base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ ion. docbrown.info

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as adducts with solvent ions, such as [M+Na]⁺ or [M+K]⁺. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₃BrO₂), the exact mass of the molecular ion would be determined and compared to the theoretical value, providing a high degree of confidence in the compound's composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is a powerful tool for the analysis of a wide range of molecules, including organic compounds. news-medical.net In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the soft ionization of the analyte. shimadzu.comnih.govacs.org

For this compound, a suitable matrix would be an organic acid that absorbs at the laser's wavelength, such as 2,5-dihydroxybenzoic acid (DHB). The resulting spectrum would show the molecular ion with minimal fragmentation. The Q-TOF analyzer allows for the selection of a specific ion (the molecular ion in this case) and its fragmentation through collision-induced dissociation (CID), providing further structural information (MS/MS). youtube.com This tandem mass spectrometry capability is invaluable for confirming the connectivity of the atoms within the molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic esters like this compound exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum is dominated by π → π* transitions associated with the benzene ring and the carbonyl group of the ester. hnue.edu.vn

The benzene chromophore itself has three absorption bands around 184, 204, and 256 nm. quimicaorganica.org When substituents are added to the benzene ring, these bands can shift in wavelength and change in intensity. quimicaorganica.org In this compound, the ester group and the bromomethyl group act as substituents. The conjugation of the carbonyl group with the aromatic ring leads to a bathochromic (red) shift of the π → π* transition. hnue.edu.vn A weaker n → π* transition, arising from the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength.

Expected UV-Vis Absorption Maxima for this compound:

| Transition | Approximate Wavelength (nm) | Chromophore |

| π → π | ~230-250 | Benzene ring conjugated with C=O |

| n → π | ~270-290 | Carbonyl group (C=O) |

This table is based on the typical absorption ranges for aromatic esters and is not derived from experimental data for this compound. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation (on related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported, the analysis of related bromo-substituted benzoate derivatives provides valuable insights into the expected solid-state conformation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Propan-2-yl 2-(bromomethyl)benzoate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net interatomic forces are zero. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester linkage and the bromomethyl group), multiple conformations may exist. Computational chemists would systematically explore these different spatial arrangements to identify the global minimum energy conformation, which represents the most stable and thus most populated structure of the molecule under given conditions.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes. Firstly, it confirms that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. Secondly, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the ester group or the bending of the C-H bonds in the isopropyl group. These predicted spectra can be compared with experimental data to validate the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. This method allows for the quantification of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis could reveal the nature of the C-Br bond and the electronic interactions between the benzene (B151609) ring, the ester group, and the bromomethyl substituent.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom and positive potential near the hydrogen atoms and the bromomethyl group, providing a guide to its intermolecular interactions.

Correlation between Experimental and Computational Data

A cornerstone of computational chemistry is its ability to predict molecular properties that can be validated against experimental measurements. For alkyl benzoates, a class of compounds to which "this compound" belongs, computational methods have been successfully used to correlate theoretical predictions with experimental data. acs.org

Theoretical calculations, particularly using Density Functional Theory (DFT), have proven effective in estimating various spectroscopic and thermodynamic properties. researchgate.net For instance, the vibrational frequencies calculated from the optimized molecular geometry of similar aromatic esters often show a strong one-to-one correspondence with experimental infrared (IR) and Raman spectra. Any discrepancies can typically be accounted for by the fact that calculations often pertain to an isolated molecule in the gas phase, whereas experiments are conducted on bulk material.

Similarly, thermochemical data such as enthalpies of formation can be calculated and compared with experimental values derived from calorimetry. acs.org These correlations are crucial for validating the computational models used and for building confidence in their predictive power for more complex properties or for molecules where experimental data is scarce. The table below illustrates the kind of correlation that can be expected for a molecule like "this compound," based on studies of related compounds.

Table 1: Illustrative Correlation of Experimental and Computational Data for Aromatic Esters

| Property | Experimental Method | Typical Computational Method | Expected Correlation |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | Infrared (IR) & Raman Spectroscopy | DFT (e.g., B3LYP/6-31G*) | Good to excellent, with systematic shifts often observed. |

| UV-Vis Absorption (λmax) | UV-Vis Spectroscopy | TD-DFT | Reasonable agreement, useful for interpreting electronic transitions. researchgate.net |

| Enthalpy of Formation (kJ/mol) | Calorimetry | High-level ab initio (e.g., G3, G4) | Good agreement, crucial for reaction energetics. acs.org |

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing a step-by-step view of how chemical transformations occur. For "this compound," computational studies can shed light on its reactivity, particularly concerning the bromomethyl group and the ester functionality.

Mechanistic investigations often involve mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are critical for understanding reaction rates. For example, in reactions involving nucleophilic substitution at the benzylic carbon (bearing the bromine atom), computational models can help determine whether the reaction proceeds via an SN1 or S2 mechanism. The stability of the potential carbocation intermediate in an SN1 pathway versus the energy barrier of a concerted S2 transition state can be calculated.

Furthermore, computational studies can explore the electronic effects of the isopropyl benzoate (B1203000) group on the reactivity of the bromomethyl moiety. Density functional theory (DFT) calculations can be employed to analyze the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule, revealing the most likely sites for nucleophilic or electrophilic attack. acs.org For instance, the LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the σ* anti-bonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

In the context of ester hydrolysis or transesterification, computational models can detail the addition-elimination mechanism, including the formation of tetrahedral intermediates and the associated energy barriers. These insights are fundamental to predicting the compound's stability and reactivity under various conditions.

Conformational Analysis Studies

The three-dimensional shape of a molecule, or its conformation, is critical to its physical properties and chemical reactivity. "this compound" possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis, through computational methods, aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com

The key rotatable bonds in this molecule are around the ester linkage and the isopropyl and bromomethyl groups. The orientation of the isopropyl group relative to the benzoate plane is a significant factor. Due to steric hindrance, the isopropyl group is unlikely to be perfectly coplanar with the benzene ring. lumenlearning.com Computational studies on similar structures, like isopropyl benzoate itself, can predict the preferred dihedral angles.

Another important conformational aspect is the orientation of the bromomethyl group relative to the benzene ring. X-ray structure determinations of related bis(bromomethyl)benzene isomers show that the packing of molecules in the solid state is heavily influenced by interactions involving the bromomethyl groups, such as C-H···Br and Br···Br interactions. researchgate.net In an isolated molecule, which is what computational gas-phase studies model, the conformational preference will be dictated by a balance of steric effects and weak intramolecular interactions. The rotation around the Ar-CH₂Br bond will have specific energy minima and maxima that can be calculated.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Stability |

|---|---|---|

| C(aromatic)-C(aromatic)-C(=O)-O | Rotation of the ester group relative to the benzene ring | Generally close to planar to maximize conjugation, but can be twisted by bulky substituents. |

| C(aromatic)-C(=O)-O-C(isopropyl) | Rotation around the ester C-O bond | Influences the orientation of the isopropyl group. |

| C(=O)-O-C(isopropyl)-H | Rotation of the isopropyl group | Determines the positions of the methyl groups relative to the ester. |

This table is a theoretical construct for the target molecule based on principles of conformational analysis.

By understanding the conformational landscape, one can better predict how the molecule might interact with other molecules, such as enzymes or reactants, and how its shape influences its bulk properties.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in General Organic Synthesis

Propan-2-yl 2-(bromomethyl)benzoate serves as a fundamental precursor in the production of a wide array of organic compounds. researchgate.net Its utility stems from the presence of the benzyl (B1604629) bromide moiety, which is a potent alkylating agent. This allows for the introduction of the 2-(isopropoxycarbonyl)benzyl group into various molecules. The compound is particularly instrumental in the initial stages of synthesizing pharmaceuticals and agrochemicals, such as pesticides and herbicides. researchgate.net The ester group, being relatively stable, can be carried through several synthetic steps or can be hydrolyzed at a later stage to yield the corresponding carboxylic acid, adding another layer of synthetic versatility.

Building Block for Advanced Chemical Structures

The unique arrangement of a reactive benzylic halide and a stable ester group makes this compound an excellent starting material for constructing sophisticated chemical architectures. researchgate.net

Dihydropyrimidine (B8664642) Derivatives Synthesis

This compound is a suitable precursor for the synthesis of dihydropyrimidine derivatives, a class of heterocyclic compounds with significant biological activities. nih.govmdpi.comut.ac.ir The synthesis can be achieved through a one-pot reaction that combines a Kornblum oxidation with the Biginelli reaction. In this process, the benzyl bromide functionality of the starting material is first oxidized in situ using a suitable oxidant like dimethyl sulfoxide (B87167) (DMSO) to generate the corresponding aldehyde. ionike.comorganic-chemistry.org This aldehyde intermediate then undergoes a cyclocondensation reaction with a β-dicarbonyl compound (such as ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form the dihydropyrimidine ring. ionike.comorganic-chemistry.org This tandem approach avoids the need to isolate the often-unstable aldehyde intermediate. organic-chemistry.org

Table 1: Synthesis of Dihydropyrimidine Derivatives via Tandem Kornblum Oxidation-Biginelli Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Key Process | Conditions | Product Class |

| This compound | Ethyl acetoacetate | Urea / Thiourea | In situ Kornblum oxidation followed by Biginelli condensation | DMSO, heat (e.g., 80°C, microwave irradiation) | Dihydropyrimidinone/thione Derivatives |

Sulfonamide Derivatives Synthesis

The synthesis of N-alkylated sulfonamides, which are important scaffolds in medicinal chemistry, can be achieved using this compound as an alkylating agent. ionike.comorganic-chemistry.org Primary or secondary sulfonamides can be N-alkylated with benzyl halides in the presence of a base. organic-chemistry.org The reaction involves the deprotonation of the sulfonamide nitrogen by a base, creating a nucleophilic sulfonamide anion that subsequently attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a new carbon-nitrogen bond. This method provides a direct route to complex sulfonamide derivatives that incorporate the 2-(isopropoxycarbonyl)benzyl moiety.

Table 2: N-Alkylation for the Synthesis of Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Base | Key Reaction | Product Class |

| This compound | Primary or Secondary Sulfonamide | e.g., K₂CO₃, NaH | Nucleophilic Substitution (N-alkylation) | N-substituted Sulfonamide Derivatives |

Formation of Poly(2-oxazoline) Derivatives

This compound can act as an initiator for the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. google.comacs.orgresearchgate.net Benzyl halides are known electrophilic initiators that start the polymerization process. google.comionike.comgoogle.com The polymerization begins with the alkylation of the nitrogen atom in the 2-oxazoline monomer by the benzyl bromide group of the initiator. This creates a cationic oxazolinium species, which is the active propagating center. google.com This active species then attacks another monomer molecule, leading to the growth of a polymer chain. This process allows for the creation of well-defined polymers where the this compound fragment is covalently attached to one end of the poly(2-oxazoline) chain. Poly(2-oxazoline)s are a class of polymers with significant interest in biomedical applications due to their biocompatibility and tunable properties. nih.govrsc.orgresearchgate.net

Table 3: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

| Initiator | Monomer | Polymerization Type | Key Feature | Product Class |

| This compound | 2-substituted-2-oxazoline (e.g., 2-ethyl-2-oxazoline) | Cationic Ring-Opening Polymerization (CROP) | Initiation via alkylation of monomer nitrogen | Poly(2-oxazoline) Derivatives |

Construction of Complex Pharmaceutical Intermediates

The structural motif of this compound is found within key intermediates used for synthesizing complex pharmaceutical agents. For instance, derivatives like cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate (B1203000) are crucial intermediates in the synthesis of widely used azole antifungal drugs, including ketoconazole, itraconazole, and terconazole. google.comgoogleapis.com The bromomethyl group in these intermediates allows for the introduction of the azole moiety (e.g., imidazole (B134444) or triazole) through nucleophilic substitution, a critical step in forming the final active pharmaceutical ingredient. This highlights the role of the 2-(bromomethyl)benzoate structure as a cornerstone for building medicinally important molecules. google.com

Synthesis of Specialty Chemicals and Materials

In the realm of materials science, this compound is utilized in the production of specialty chemicals and polymers. researchgate.net Its application extends to the manufacturing of coatings and adhesives, where the reactive bromomethyl group can be used to anchor the molecule to surfaces or to cross-link polymer chains. researchgate.net This reactivity allows for the development of new materials with enhanced properties, such as improved adhesion, thermal stability, or specific chemical resistance. By incorporating this compound into polymer backbones or as a side-chain functionality, material scientists can tailor the properties of the resulting products for specific industrial applications. researchgate.net

Synthesis and Characterization of Novel Derivatives

Design Principles for Derivatives Based on Bromomethyl Reactivity

The primary design principle for creating derivatives from propan-2-yl 2-(bromomethyl)benzoate hinges on the high reactivity of the bromomethyl group. This group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. A variety of nucleophiles, including alcohols, amines, and thiols, can readily displace the bromide ion, allowing for the introduction of diverse functional groups and structural motifs. This targeted approach enables the systematic modification of the parent compound to explore structure-activity relationships and develop new molecules with tailored properties. The lability of the C-Br bond in the benzylic position is a key factor that facilitates these transformations under relatively mild reaction conditions.

Ester Derivatives with Varied Alcohol Moieties

The synthesis of ester derivatives from this compound typically involves the reaction with various carboxylates. The carboxylate anion acts as the nucleophile, displacing the bromide to form a new ester linkage. This strategy allows for the introduction of a wide array of alcohol-derived moieties, thereby systematically altering the steric and electronic properties of the molecule. For instance, reaction with sodium acetate (B1210297) would yield the corresponding acetoxymethylbenzoate derivative. The choice of the carboxylate salt is crucial in determining the final structure and potential application of the resulting compound.

A representative synthesis of an ester derivative is the reaction of this compound with a carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to trap the HBr byproduct.

| Reactant (Carboxylic Acid) | Resulting Ester Moiety | Reference |

| Acetic Acid | -CH₂-O-C(=O)CH₃ | |

| Propionic Acid | -CH₂-O-C(=O)CH₂CH₃ | |

| Benzoic Acid | -CH₂-O-C(=O)C₆H₅ |

Amide and Ether Linker Derivatives

The versatile reactivity of the bromomethyl group also allows for the synthesis of derivatives containing amide and ether linkages. Ether derivatives are typically prepared by Williamson ether synthesis, where an alkoxide or phenoxide nucleophile displaces the bromide. This method allows for the introduction of a broad spectrum of alkyl and aryl groups.

Amide derivatives can be synthesized through a two-step process. First, the bromomethyl group can be converted to an aminomethyl group, for example, through the Gabriel synthesis. The resulting primary amine can then be acylated with various acyl chlorides or carboxylic acids to form the desired amide. Alternatively, direct reaction with primary or secondary amines can lead to the formation of aminomethyl derivatives.

| Linkage Type | Nucleophile | Resulting Functional Group |

| Ether | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ |

| Ether | Sodium Phenoxide (NaOPh) | -CH₂OPh |

| Amine | Ammonia (NH₃) | -CH₂NH₂ |

| Amide (from amine) | Acetyl Chloride (after amination) | -CH₂NHC(=O)CH₃ |

Heterocyclic Systems Incorporating the Benzoate (B1203000) Scaffold

The introduction of heterocyclic rings can significantly influence the pharmacological and physicochemical properties of the parent molecule. The bromomethyl group of this compound is an excellent starting point for the construction of various heterocyclic systems.

Thietanes, four-membered rings containing a sulfur atom, can be synthesized from this compound. One common method involves the reaction with a sulfur nucleophile, such as sodium sulfide, followed by an intramolecular cyclization. The resulting thietane (B1214591) ring introduces conformational constraints and a polar sulfur atom, which can engage in specific interactions with biological targets.

Similarly, oxetanes, the oxygen-containing four-membered heterocycles, can be prepared. The synthesis often starts with the conversion of the bromomethyl group to a hydroxymethyl group, followed by a tosylation or mesylation of the alcohol. Subsequent intramolecular cyclization under basic conditions yields the oxetane (B1205548) ring. The incorporation of the rigid and polar oxetane motif can improve metabolic stability and aqueous solubility.

Exploration of Substituted Aromatic Rings

Further diversification of derivatives can be achieved by introducing substituents onto the aromatic ring of this compound. This can be accomplished either by starting with an already substituted benzoic acid derivative before the bromination and esterification steps or by performing electrophilic aromatic substitution reactions on the benzoate scaffold, provided the existing groups are compatible with the reaction conditions. Common substitutions include the introduction of halogens, nitro groups, or alkyl groups, which can modulate the electronic properties and steric profile of the molecule.

| Substituent | Position on Aromatic Ring | Potential Synthetic Route | Reference |

| Chloro (-Cl) | 4-position | Starting with 4-chlorobenzoic acid | |

| Nitro (-NO₂) | 4-position | Nitration of propan-2-yl 2-methylbenzoate (B1238997) followed by bromination | |

| Methyl (-CH₃) | 4-position | Starting with 4-methylbenzoic acid |

Multistep Synthetic Sequences for Complex Derivatives

The chemical compound this compound serves as a versatile starting material for the synthesis of a variety of more complex molecules. Its structure, featuring a reactive bromomethyl group and an isopropyl ester, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. However, detailed and specific multistep synthetic pathways originating from this compound to produce complex derivatives are not extensively documented in publicly available scientific literature.

The reactivity of the bromomethyl group is central to its utility. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, which can then be further manipulated in subsequent synthetic steps. For instance, reaction with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen-containing moieties, respectively. These reactions would be the initial step in a multistep sequence, paving the way for the construction of more elaborate molecular architectures.

While specific examples starting with this compound are scarce, the general reactivity of 2-(bromomethyl)benzoate esters provides a template for potential synthetic routes. For example, these compounds can be utilized in the synthesis of heterocyclic systems. The reaction of a 2-(bromomethyl)benzoate ester with a suitable binucleophile could lead to the formation of fused ring systems, which are common scaffolds in medicinal chemistry.

One can envision a hypothetical multistep synthesis beginning with the reaction of this compound with a primary amine to form a secondary amine. This intermediate could then undergo an intramolecular cyclization, possibly promoted by a base, to yield a lactam, a core structure in many pharmaceutical agents. Further functionalization of this lactam could then lead to a diverse range of complex derivatives.

Advanced Research Perspectives and Future Directions

Development of Novel Reagents and Methodologies for Synthesis

The synthesis of propan-2-yl 2-(bromomethyl)benzoate and related benzyl (B1604629) bromides traditionally involves methods like the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.com While effective, these methods can sometimes lead to side reactions, such as over-bromination or competing bromination on the aromatic ring. scientificupdate.com Future research is focused on developing more selective, efficient, and environmentally benign methodologies.

Novel Reagents:

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Used with a catalytic amount of ZrCl4, this reagent combination can prevent the undesired bromination of the aromatic ring that sometimes occurs with Brønsted acids. scientificupdate.com

Silicaphosphine (Silphos) [P(Cl)3−n(SiO2)n]: This heterogeneous reagent can convert alcohols to bromides in the presence of molecular halogen. Its primary advantage is the simple filtration-based removal of the byproduct, streamlining the purification process. organic-chemistry.org

Bromotrichloromethane (BrCCl3): This reagent has shown compatibility with electron-rich aromatic substrates in continuous flow photochemical reactions, offering a complementary approach to traditional NBS methods. rsc.org

Advanced Methodologies:

Continuous Flow Systems: Photochemical bromination of benzylic compounds using NBS can be performed in continuous-flow reactors. This approach improves safety, allows for precise control over reaction conditions, and often uses greener solvents like acetonitrile, avoiding hazardous chlorinated solvents. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis presents a green alternative for producing benzoic acid derivatives. For instance, nitrilase enzymes can hydrolyze benzonitrile (B105546) derivatives under mild, aqueous conditions to produce the corresponding benzoic acids, which are precursors for esterification. google.com

Multi-step Synthetic Routes: Complex starting materials can be used to construct the target molecule through a series of planned reactions. For example, a synthesis method for a related compound, 2-(2-bromoethyl)benzoic acid methyl ester, starts from 2-formyl benzoic acid methylester and proceeds through several intermediates.

Exploration of Photocatalytic or Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, often with higher selectivity and efficiency. These techniques represent a significant future direction for the synthesis and transformation of compounds like this compound.